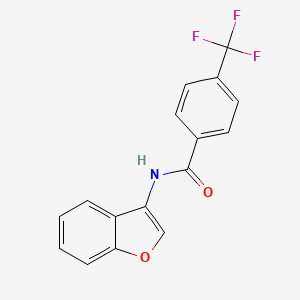![molecular formula C14H14N6O3 B15004816 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound featuring a pyrazole ring, an oxadiazole ring, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring through the reaction of hydrazines with diketones, followed by the introduction of the nitro group via nitration. The oxadiazole ring can be synthesized through cyclization reactions involving amidoximes and carboxylic acids or their derivatives. Finally, the pyridine ring is introduced through coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce hydroxyl or carbonyl groups.
科学的研究の応用
4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anti-cancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole ring and nitro group but lacks the oxadiazole and pyridine rings.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C14H14N6O3 |
|---|---|
分子量 |
314.30 g/mol |
IUPAC名 |
5-[1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H14N6O3/c1-8-12(20(21)22)9(2)19(17-8)10(3)14-16-13(18-23-14)11-4-6-15-7-5-11/h4-7,10H,1-3H3 |
InChIキー |
CWRUZZUGGJMCAW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(C)C2=NC(=NO2)C3=CC=NC=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-Tert-butylbenzenesulfonamido)phenoxy]acetic acid](/img/structure/B15004735.png)

![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![4-chloro-5-(4-{[4-(methylsulfanyl)phenyl]sulfonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B15004755.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5,5-dimethyl-2-(phenylcarbonyl)cyclohex-2-en-1-one](/img/structure/B15004782.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)

![Ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoate](/img/structure/B15004804.png)
![2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004807.png)
![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B15004829.png)
